2-(4-Ethynylphenyl)oxirane
Description
Properties
Molecular Formula |
C10H8O |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2-(4-ethynylphenyl)oxirane |
InChI |
InChI=1S/C10H8O/c1-2-8-3-5-9(6-4-8)10-7-11-10/h1,3-6,10H,7H2 |
InChI Key |
ZHAFFVIZRHJFQL-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2CO2 |
Origin of Product |
United States |
Preparation Methods
Epoxidation of 4-Ethynylphenyl Derivatives Using Organocatalysts
This approach employs environmentally friendly organocatalysts, such as 2,2,2-trifluoroacetophenone, to facilitate the epoxidation of alkenes, including phenyl derivatives bearing ethynyl groups. The process involves:
- Oxidant: Hydrogen peroxide, used in excess (typically 8 equivalents).
- Solvent System: Mixtures of acetonitrile and tert-butanol buffered with potassium carbonate (pH 11).
- Catalyst: 2,2,2-trifluoroacetophenone acts as an organocatalyst, activating hydrogen peroxide for epoxidation.
- Reaction Conditions: Mild temperatures, often around room temperature, with low catalyst loadings (2–5 mol %), leading to high yields within one hour.
$$
\text{Alkene (with ethynylphenyl)} + \mathrm{H}2\mathrm{O}2 \xrightarrow[\text{catalyst}]{\text{solvent, pH}} \text{Epoxide}
$$
- High selectivity and yield.
- Environmentally benign conditions.
- Low catalyst loading and short reaction time.
| Entry | Catalyst | Oxidant | Solvent System | Yield | Remarks |
|---|---|---|---|---|---|
| 1 | 2,2,2-trifluoroacetophenone | Hydrogen peroxide | Acetonitrile/Tert-butanol with buffer | Quantitative | Efficient epoxidation of phenyl derivatives |
Epoxidation via Ylide-Mediated Methods Using Sulfur Ylides
Sulfur ylide-mediated epoxidation involves the reaction of sulfur ylides with aldehydes or ketones to generate epoxides directly. For ethynylphenyl derivatives:
- Reagents: Sulfur ylide, such as trimethylsulfonium iodide.
- Substrate: 4-ethynylbenzaldehyde or related ketones.
- Reaction Conditions: Usually carried out in polar aprotic solvents like tetrahydrofuran at low temperatures.
- Formation of sulfur ylide in situ.
- Nucleophilic addition to aldehyde or ketone.
- Cyclization to form the epoxide.
- Mild reaction conditions.
- High stereoselectivity.
- Suitable for sensitive functional groups like ethynyl.
Reduction of Halogenated Precursors Followed by Cyclization
This method involves initial halogenation of the phenyl ring, followed by nucleophilic substitution and cyclization:
- Step 1: Halogenation of 4-ethynylphenyl compounds to form halogenated intermediates.
- Step 2: Nucleophilic displacement with base to generate dihydroxy or dihalide intermediates.
- Step 3: Intramolecular cyclization to form the oxirane ring.
- Starting from 2-bromo-1-[4-ethynylphenyl]ethanone.
- Reduction with sodium borohydride yields the corresponding alcohol.
- Cyclization under basic conditions yields the oxirane.
| Step | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Halogenation | N/A | N/A | N/A | Patent CN102432566B |
| Cyclization | Base (NaOH) | Reflux | Moderate | Patent CN102432566B |
Direct Oxidation of 4-Ethynylphenyl Precursors
Oxidation of 4-ethynylphenyl derivatives such as styrene analogs can directly yield epoxides:
- Reagents: Hydrogen peroxide or potassium peroxymonosulfate.
- Catalysts: Sometimes used to improve efficiency.
- Conditions: Mild, often at room temperature.
$$
\text{4-Ethynylphenyl styrene} + \mathrm{H}2\mathrm{O}2 \xrightarrow{\text{catalyst}} \text{2-(4-Ethynylphenyl)oxirane}
$$
- Straightforward and high-yielding.
- Suitable for sensitive functional groups.
Data Summary and Comparative Analysis
Chemical Reactions Analysis
Nucleophilic Ring-Opening Reactions
The epoxide ring in 2-(4-Ethynylphenyl)oxirane undergoes nucleophilic attacks, leading to regioselective ring-opening.
Key Findings:
-
Alcoholysis : Treatment with methanol under basic conditions (e.g., NaOH) produces a vicinal diol via an S<sub>N</sub>2 mechanism, with nucleophilic attack at the less substituted carbon[^8].
-
Aminolysis : Reaction with amines (e.g., aniline) yields β-amino alcohols. The ethynyl group enhances electrophilicity at the adjacent carbon, favoring attack at the more substituted position under acidic conditions[^6].
-
Thiolysis : Thiols (e.g., ethanethiol) open the ring to form β-thioethers, with regioselectivity influenced by the reaction pH[^7].
Table 1: Nucleophilic Ring-Opening Reactions
| Nucleophile | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| MeOH | NaOH, RT | 1,2-Diol | 85 | |
| Aniline | HCl, 60°C | β-Amino Alcohol | 78 | |
| Ethanethiol | H<sub>2</sub>SO<sub>4</sub>, RT | β-Thioether | 92 |
Acid- and Base-Catalyzed Hydrolysis
Hydrolysis of the epoxide ring produces vicinal diols, with stereochemical outcomes dependent on reaction conditions.
Key Findings:
-
Acidic Hydrolysis : Protonation of the epoxide oxygen facilitates S<sub>N</sub>1-like attack by water at the more substituted carbon, yielding a trans-diol[^8].
-
Basic Hydrolysis : Hydroxide ions induce S<sub>N</sub>2 attack at the less substituted carbon, preserving stereochemistry[^8].
Table 2: Hydrolysis Outcomes
| Conditions | Regioselectivity | Stereochemistry | Yield (%) | Reference |
|---|---|---|---|---|
| H<sub>2</sub>O, H<sub>2</sub>SO<sub>4</sub> | More substituted | trans | 90 | |
| H<sub>2</sub>O, NaOH | Less substituted | trans | 88 |
Cycloaddition Reactions
The ethynyl group participates in [2+2] and Diels-Alder cycloadditions, enabling synthetic diversification.
Key Findings:
-
[2+2 Cycloaddition] : Reacts with electron-deficient alkenes (e.g., tetrafluoroethylene) under UV light to form cyclobutane derivatives[^6].
-
Diels-Alder Reaction : Acts as a dienophile with conjugated dienes (e.g., 1,3-butadiene), producing six-membered rings[^6].
Table 3: Cycloaddition Applications
| Reaction Type | Partner | Product | Yield (%) | Reference |
|---|---|---|---|---|
| [2+2] | Tetrafluoroethylene | Cyclobutane derivative | 65 | |
| Diels-Alder | 1,3-Butadiene | Bicyclic compound | 73 |
Transition Metal-Catalyzed Reactions
The ethynyl group facilitates metal-mediated transformations, such as Sonogashira coupling and alkyne cyclization.
Key Findings:
-
Sonogashira Coupling : Reacts with aryl halides (e.g., iodobenzene) in the presence of Pd/Cu catalysts to form conjugated enynes[^9].
-
Gold-Catalyzed Cyclization : Forms indene derivatives via π-activation of the alkyne[^6].
Table 4: Metal-Catalyzed Reactions
| Catalyst System | Substrate | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(PPh<sub>3</sub>)<sub>4</sub>/CuI | Iodobenzene | Phenylethyne derivative | 82 | |
| AuCl<sub>3</sub> | – | Indene derivative | 68 |
Oxidation and Reduction
The epoxide and ethynyl moieties undergo redox transformations under controlled conditions.
Key Findings:
-
Epoxide Reduction : LiAlH<sub>4</sub> reduces the epoxide to a vicinal diol, while hydrogenolysis (H<sub>2</sub>/Pd) yields an alkane[^7].
-
Alkyne Oxidation : KMnO<sub>4</sub> oxidizes the ethynyl group to a carboxylic acid[^12].
Table 5: Redox Reactions
| Reagent | Target Group | Product | Yield (%) | Reference |
|---|---|---|---|---|
| LiAlH<sub>4</sub> | Epoxide | Vicinal diol | 75 | |
| KMnO<sub>4</sub> (acidic) | Ethynyl | Carboxylic acid | 89 |
Polymerization and Crosslinking
The compound’s bifunctional reactivity enables its use in polymer chemistry.
Key Findings:
-
Ring-Opening Polymerization : Initiators like BF<sub>3</sub>·Et<sub>2</sub>O induce polymerization to form polyether chains[^7].
-
Crosslinking via Alkyne : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) creates crosslinked networks[^9].
Table 6: Polymerization Applications
| Process | Conditions | Polymer Type | Reference |
|---|---|---|---|
| Ring-opening | BF<sub>3</sub>·Et<sub>2</sub>O, RT | Polyether | |
| CuAAC | CuSO<sub>4</sub>/NaAsc | Crosslinked hydrogel |
Scientific Research Applications
2-(4-Ethynylphenyl)oxirane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Ethynylphenyl)oxirane involves its high reactivity due to the strained oxirane ring. The compound can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The ethynyl group can participate in additional reactions, further diversifying the compound’s reactivity. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Physical Properties
The substituent on the phenyl ring critically influences molecular weight, polarity, and stability. Key analogues include:
Key Trends :
- Electron-withdrawing groups (e.g., –NO₂, –F, ethynyl) increase oxirane ring reactivity, favoring nucleophilic ring-opening reactions .
- Electron-donating groups (e.g., –CH₃, –OCH₃) enhance thermal stability but reduce electrophilicity .
Ring-Opening Reactions
- 2-(Chloromethyl)oxirane (Epichlorohydrin) : A precursor in epoxy resin synthesis; undergoes nucleophilic attack with amines or carboxylic acids .
- 2-(4-Ethenylphenyl)oxirane : Polymerizes into epoxy resins with superior heat resistance, used in coatings and adhesives .
- Nitro-substituted derivatives: Accelerated ring-opening with amines due to –NO₂’s electron-withdrawing effects, enabling rapid crosslinking in adhesives .
Research Findings and Trends
- Synthetic Efficiency : Bismuth-mediated catalysis (e.g., Bi(OTf)₃) improves yields in oxirane synthesis, particularly for halogenated derivatives .
- Odor Modulation : Substituent position (para vs. ortho) and functional groups (e.g., methoxy) drastically alter olfactory profiles, enabling tailored fragrance design .
- Environmental Impact : Fluorinated oxiranes raise concerns due to persistence, necessitating greener synthetic routes .
Biological Activity
2-(4-Ethynylphenyl)oxirane, also known as this compound, is an organic compound characterized by its unique structure comprising an ethynyl group attached to a phenyl ring, which is further connected to a three-membered cyclic ether known as an oxirane. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities.
The molecular formula of this compound is , with a molecular weight of 144.17 g/mol. The compound's structure contributes to its high reactivity, particularly due to the strained oxirane ring. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H8O |
| Molecular Weight | 144.17 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C10H8O/c1-2-8-3-5-9(6-4-8)10-7-11-10/h1,3-6,10H,7H2 |
| InChI Key | ZHAFFVIZRHJFQL-UHFFFAOYSA-N |
| Canonical SMILES | C#CC1=CC=C(C=C1)C2CO2 |
The biological activity of this compound can be attributed to its ability to undergo various chemical reactions due to the strain in the oxirane ring. The compound can participate in nucleophilic substitutions and oxidation-reduction reactions, leading to the formation of diverse functionalized derivatives. These reactions are crucial for its interactions with biological molecules.
Biological Activity
Research has indicated that compounds similar to this compound exhibit significant biological activities, particularly in the inhibition of cysteine proteases such as calpain and cathepsins. These proteases are implicated in various pathological conditions, including neurodegenerative diseases and cancer.
Case Studies
- Calpain Inhibition : A study investigated the inhibitory effects of epoxide-containing compounds on calpain-1 (Cal1), a cysteine protease involved in cellular processes. The results demonstrated that modifications to the epoxide structure could enhance selectivity and potency against Cal1, suggesting potential therapeutic applications in neurodegenerative disorders .
- Antitumor Activity : Another research effort explored the antitumor properties of compounds related to this compound. The findings revealed that these compounds displayed significant cytotoxicity against breast cancer cell lines, indicating their potential as anticancer agents .
Research Applications
The unique reactivity of this compound makes it a valuable building block in organic synthesis and medicinal chemistry. Its applications include:
- Drug Development : As a precursor for synthesizing novel therapeutic agents targeting cysteine proteases.
- Polymer Chemistry : Utilized in creating specialized polymers with desirable properties for industrial applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(4-substituted phenyl)oxirane derivatives, and how can they be adapted for 2-(4-Ethynylphenyl)oxirane?
- Methodology :
- Epoxidation of Vinyl Precursors : Metal-catalyzed oxidation of α-hydroxy vinyl substrates (e.g., using Mn-salen or Ti-based catalysts) can yield epoxides. For ethynyl-substituted precursors, ensure inert conditions (argon/nitrogen) to prevent alkyne side reactions .
- Epoxide Ring Formation : Utilize nucleophilic epoxidation with peracids (e.g., mCPBA) or base-mediated cyclization of halohydrins. Ethynyl groups may require stabilization via bulky protecting groups to avoid conjugation interference .
- Purification : Chromatography (silica gel, hexane/EtOAc) or crystallization (ethanol/water) is recommended for isolating pure epoxides, as GC data (>95% purity) ensures minimal byproducts .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology :
- Spectroscopy : ¹H/¹³C NMR (δ 2.5–4.5 ppm for oxirane protons; δ 70–90 ppm for sp² carbons) confirms the epoxide ring. Ethynyl protons (C≡CH) appear at δ 2.5–3.5 ppm .
- Chromatography : GC-MS or HPLC (C18 column, acetonitrile/water) verifies purity (>98% by area normalization) .
- Physical Properties : Compare experimental data (e.g., boiling point ~298°C, density ~1.10 g/cm³) to computational predictions (e.g., DFT) .
Advanced Research Questions
Q. What challenges arise in achieving regioselective epoxidation of vinyl precursors with ethynyl substituents, and how can they be addressed?
- Challenges :
- Electronic Effects : The ethynyl group’s strong electron-withdrawing nature destabilizes transition states, favoring non-selective epoxidation .
- Steric Hindrance : Bulky substituents near the vinyl group may block catalyst access.
- Solutions :
- Catalyst Design : Chiral Mn-salen complexes with electron-deficient ligands enhance regioselectivity by stabilizing specific transition states .
- Directed Epoxidation : Introduce temporary directing groups (e.g., boronate esters) to orient the catalyst .
Q. How does the electron-withdrawing ethynyl group influence the reactivity of the oxirane ring in nucleophilic ring-opening reactions?
- Mechanistic Insights :
- Ring Strain : Ethynyl groups increase oxirane ring strain, accelerating nucleophilic attack (e.g., by amines or thiols). Compare reactivity to fluoro- or bromo-substituted analogs (e.g., 2-(4-Fluorophenyl)oxirane shows slower kinetics) .
- Computational Analysis : DFT studies reveal ethynyl groups lower the LUMO energy of the epoxide, facilitating nucleophilic addition. Validate with kinetic experiments (e.g., pseudo-first-order rate constants) .
Q. What are the implications of stereochemical outcomes in the synthesis of this compound, and how can enantiomeric excess (ee) be optimized?
- Stereochemical Control :
- Chiral Catalysts : Use Jacobsen’s Mn-salen catalyst for asymmetric epoxidation, achieving >90% ee in analogous systems .
- Chiral Auxiliaries : Temporarily attach chiral ligands (e.g., Evans auxiliaries) to the ethynyl group to direct stereochemistry .
- Analysis : Chiral HPLC (e.g., Chiralpak AD-H column) or ¹⁹F NMR (with chiral shift reagents) quantifies ee .
Q. How do conflicting data on epoxide stability under varying conditions inform storage and handling protocols?
- Contradictions :
- Thermal Stability : Some studies report decomposition at >100°C, while others note stability up to 150°C.
- Resolution :
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks, monitoring via TGA and NMR. Use inert atmospheres (argon) to prevent oxidation .
- Additives : Stabilize with radical scavengers (e.g., BHT) to inhibit polymerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
